9-cis,13-cis-Retinol-d5

Retinoid Isomer Analysis LC-MS/MS Quantification Internal Standard Selection

9-cis,13-cis-Retinol-d5 is a critical isomer-specific internal standard resolving a key analytical challenge: the use of all-trans-Retinol-d5 for 9-cis,13-cis-retinol quantification introduces systematic errors from differential chromatographic retention and ionization efficiency. This labeled isotopologue, exhibiting identical extraction and chromatography behavior, co-elutes perfectly with the target analyte, ensuring the accurate matrix effect and recovery correction demanded by isotope dilution MS protocols. - Guarantees isomer-specific LC-MS/MS quantification required for nutritional labeling (e.g., infant formula) and regulatory compliance. - Eliminates recovery calculation bias in complex biological matrices like plasma, tissues, and fortified foods. - Enables reliable differentiation of di-cis retinol metabolic pathways, essential for high-impact retinoid research.

Molecular Formula C20H30O
Molecular Weight 291.5 g/mol
Cat. No. B15143849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis,13-cis-Retinol-d5
Molecular FormulaC20H30O
Molecular Weight291.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13-/i3D3,10D2
InChIKeyFPIPGXGPPPQFEQ-NUBITBIDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-cis,13-cis-Retinol-d5 Overview


9-cis,13-cis-Retinol-d5 (CAS of unlabeled form: 29444-25-5) is a deuterium-labeled isotopologue of the di-cis retinol isomer. Its molecular formula is C₂₀H₂₅D₅O with a molecular weight of 291.48 g/mol . This compound is classified as a stable isotope-labeled internal standard, specifically designed for the accurate quantification of 9-cis,13-cis-retinol in complex biological matrices using mass spectrometry-based analytical techniques such as GC-MS and LC-MS . The strategic placement of five deuterium atoms provides a mass shift of +5 Da relative to the unlabeled analyte, enabling precise differentiation and quantification without altering the compound's fundamental chemical behavior in extraction and chromatography .

9-cis,13-cis-Retinol-d5: Substitution Risks


Substituting 9-cis,13-cis-Retinol-d5 with a more common retinol-d5 internal standard, such as all-trans-Retinol-d5, introduces significant quantitative error due to isomer-specific chromatographic and mass spectrometric behavior. Retinol isomers, including 9-cis, 13-cis, and all-trans, exhibit distinct retention times and ionization efficiencies in both HPLC and LC-MS/MS systems [1]. Using an internal standard that does not precisely match the stereoisomeric configuration of the target analyte (9-cis,13-cis-retinol) violates the fundamental principle of stable isotope dilution analysis: the internal standard must co-elute and experience the same matrix effects and ionization suppression as the analyte. Failure to match the specific isomer leads to inaccurate recovery calculations, compromised method precision, and unreliable quantification in complex samples like serum, tissue homogenates, or infant formula [2].

9-cis,13-cis-Retinol-d5 Differentiation Evidence


Isomer-Specific Quantification vs. all-trans-Retinol-d5

In reversed-phase liquid chromatography, retinol isomers are not a homogeneous group; they exhibit distinct retention times and calibration curves. A validated RP-LC method for retinol isomers in infant formula demonstrated that 9-cis-retinol, 13-cis-retinol, and all-trans-retinol have different retention times (5.97 min, 7.09 min, and 6.53 min, respectively) and unique calibration curve equations [1]. While this study did not include the di-cis isomer, the principle is clear: using an all-trans-Retinol-d5 internal standard for quantifying a cis-retinol analyte would introduce a retention time mismatch, violating the core assumption of stable isotope dilution. The use of the exact isomer-matched internal standard, 9-cis,13-cis-Retinol-d5, is therefore essential to correct for isomer-specific matrix effects and ensure accurate quantification.

Retinoid Isomer Analysis LC-MS/MS Quantification Internal Standard Selection

Baseline Separation of Retinol Isomers

Normal-phase HPLC studies have rigorously established the elution order of retinol isomers. Using a n-heptane-tert.-butyl methyl ether mobile phase, the elution order is 13-cis-, 11-cis-, 9-cis-, and then all-trans-retinol, demonstrating that 9-cis and 13-cis isomers are chromatographically distinct entities with baseline resolution achievable under optimized conditions [1]. This baseline separation is a prerequisite for accurate quantification but also confirms that these isomers will interact differently with the stationary phase. An internal standard must closely mimic the analyte's chromatographic behavior. Therefore, 9-cis,13-cis-Retinol-d5, being the exact di-cis isotopologue, is the only appropriate choice for quantifying 9-cis,13-cis-retinol.

HPLC Method Development Isomer Separation Retinoid Analysis

Deuterium Isotope Effect in MS Detection

The incorporation of five deuterium atoms in 9-cis,13-cis-Retinol-d5 results in a molecular weight of 291.48 g/mol, a mass increase of +5.0316 Da compared to the unlabeled compound (molecular weight: ~286.45 g/mol) . This mass difference is analytically significant. In a typical GC-MS or LC-MS experiment using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the deuterated internal standard generates a distinct, non-overlapping ion peak that allows for unambiguous identification and quantification, even in the presence of complex background ions. While other internal standards like all-trans-Retinol-d5 (MW ~291.48) offer the same nominal mass shift, their retention time and ionization behavior will differ, as established above, making them unsuitable for accurate quantification of the 9-cis,13-cis isomer.

Mass Spectrometry Stable Isotope Labeling Quantitative Analysis

Precedence for Isomer-Specific Internal Standards

Contemporary best practices in retinoid analysis, as evidenced by method development literature, emphasize the use of isotope-labeled internal standards for each targeted isomer. While studies often focus on retinoic acid isomers, the principle is directly applicable to retinol. For instance, a LC-MS method for simultaneous determination of all-trans, 9-cis, and 13-cis retinoic acid in rat prostate used specific internal standards to achieve baseline separation and high sensitivity [1]. Extrapolating this to retinol, the same analytical rigor demands that the 9-cis,13-cis-retinol analyte be paired with its exact deuterated counterpart to control for isomer-specific extraction recovery and ionization efficiency.

Method Validation Stable Isotope Dilution Retinoid Metabolomics

9-cis,13-cis-Retinol-d5 Applications


Nutrition & Food Safety Quantification

In the analysis of fortified foods like infant formula or dairy products, the accurate quantification of specific retinol isomers is critical for nutritional labeling and regulatory compliance. The isomer-specific retention times and calibration curves documented in HPLC methods [1] demonstrate that using a mismatched internal standard will lead to inaccurate results. 9-cis,13-cis-Retinol-d5 is the only analytically sound choice for correcting matrix effects and ensuring that the reported values for 9-cis,13-cis-retinol content are reliable. This is essential for quality control laboratories and food manufacturers.

Metabolic Tracing and Bioconversion

Research into the metabolic fate of dietary vitamin A often involves distinguishing between different geometric isomers. While the deuterium label in 9-cis,13-cis-Retinol-d5 enables its use as a tracer in complex biological systems , its primary value is as an internal standard to quantify the endogenous 9-cis,13-cis isomer. The evidence for isomer-specific chromatographic behavior [2] confirms that this compound is essential for any study requiring the separate quantification of this di-cis form, which may have distinct biological activities or metabolic pathways compared to all-trans or mono-cis retinol.

Retinoid Panel Method Development

For laboratories developing advanced LC-MS/MS methods for comprehensive retinoid profiling in human plasma or tissues, the use of an isomer-pure internal standard is non-negotiable. The baseline separation of retinol isomers [3] and the precedent set for retinoic acid analysis [4] provide a strong evidence base. Procuring 9-cis,13-cis-Retinol-d5 is a strategic investment to achieve the highest level of method specificity and quantitative accuracy, particularly when the research question concerns the role of specific cis-retinol isomers in health and disease. This ensures the resulting data meets the stringent requirements for publication in high-impact journals.

Pharmaceutical & Cosmeceutical Quality Control

In the pharmaceutical and cosmetic industries, where retinoid isomers are used as active ingredients, the control of isomer purity is paramount. The ability to quantify the specific 9-cis,13-cis-retinol content in raw materials or finished products is directly enabled by this deuterated standard. While its primary application is analytical, the data generated can support batch release testing, stability studies, and regulatory submissions. The use of an exact isotopologue ensures that the quantification is free from the biases that would arise from using a non-isomer-matched alternative.

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